Leptazoline A

Description

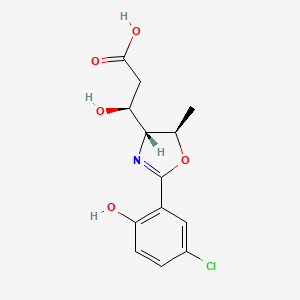

Leptazoline A is a polar oxazoline-derived natural product isolated from the marine cyanobacterium Leptolyngbya sp. . Its molecular formula, C₁₃H₁₄ClNO₅, was determined via high-resolution electrospray ionization mass spectrometry (HRESIMS), revealing a chlorine atom based on isotopic patterns (3:1 ratio of m/z 300 and 302) . Structural elucidation using ¹H and ¹³C NMR (Table 1) identified a 1,2,4-trisubstituted benzene ring, a chlorine atom at the aromatic position, and an oxazoline core with a diastereomeric configuration . Notably, its planar structure includes a unique combination of substituents: a chlorine atom at position 8, a methyl group at position 6, and hydroxyl groups at positions 3 and 5 .

Properties

Molecular Formula |

C13H14ClNO5 |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

(3S)-3-[(4R,5R)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C13H14ClNO5/c1-6-12(10(17)5-11(18)19)15-13(20-6)8-4-7(14)2-3-9(8)16/h2-4,6,10,12,16-17H,5H2,1H3,(H,18,19)/t6-,10+,12+/m1/s1 |

InChI Key |

ZFAIHGMUJXZHDW-HUABCPSTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@H](CC(=O)O)O |

Canonical SMILES |

CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Leptazoline A is typically isolated from the culture media of the cyanobacterium Leptolyngbya sp. The bioactivity-guided examination of this cyanobacterium led to the isolation of Leptazolines A-D . The synthetic routes for this compound involve the use of density functional theory nuclear magnetic resonance calculations to establish the relative configurations of the compound . detailed synthetic routes and industrial production methods are not extensively documented in the literature.

Chemical Reactions Analysis

Acetylation Reactions

Leptazoline A undergoes selective acetylation at its hydroxyl groups, a key reaction for structural elucidation. This process confirmed the positions of exchangeable protons and aided in resolving ambiguities in its cyclic framework.

-

Reagents : Acetic anhydride, pyridine, dry CH₂Cl₂.

-

Conditions : Room temperature, N₂ atmosphere, 1-hour reaction.

-

Products : Two monoacetylated derivatives (7 and 8 ) were isolated via RP-HPLC.

| Product | Acetylation Site | Yield | Key Observations |

|---|---|---|---|

| 7 | C-3 hydroxyl | 17% | Downfield shift of H-3 (δ 4.5 → δ 5.1) in ¹H NMR |

| 8 | Phenolic hydroxyl | 52% | Retention of oxazoline ring stability |

This reaction confirmed the presence of two distinct hydroxyl groups and excluded esterification at C-7 .

Acid-Catalyzed Hydrolysis

This compound is susceptible to hydrolysis under acidic conditions, leading to degradation products. This reactivity was observed during HPLC purification using formic acid-containing mobile phases .

Degradation Products :

-

5 and 6 : Formed via cleavage of the oxazoline ring, with a mass increase of +18 Da (consistent with water addition).

-

Structural Evidence :

Implications :

-

Instability in acidic environments limits biological testing .

-

Highlights the oxazoline ring as a reactive site.

Acid-Base Reactivity

The nitrogen atom in the oxazoline ring enables acid-base interactions:

-

Protonation : Occurs at the oxazoline nitrogen under strongly acidic conditions, disrupting conjugation within the ring.

-

Deprotonation : Not observed under basic conditions, suggesting the nitrogen’s lone pair is delocalized within the oxazoline system .

Spectroscopic Support :

Challenges in Reactivity Studies

-

Low Natural Abundance : this compound is isolated in minimal quantities (~0.5 mg per experiment), limiting large-scale reactions .

-

Instability : Degrades in solution, complicating long-term studies .

These findings underscore the need for synthetic analogs to explore its full reactivity profile and pharmacological potential.

Scientific Research Applications

Leptazoline A has several scientific research applications, including:

Chemistry: this compound is used as a model compound for studying the chemical properties and reactions of oxazolines.

Industry: The compound’s unique chemical properties make it a valuable tool in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Leptazoline A is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may interfere with cellular processes involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1. Key NMR Data for Leptazoline A (DMSO-d₆)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | HMBC Correlations |

|---|---|---|---|---|

| 1 | 173.8 | - | - | - |

| 3 | 68.0 | 3.99 | dt (8.6, 3.8) | 1, 2, 5 |

| 5 | 77.7 | 4.77 | p (6.3) | 3, 4, 7 |

| 6 | 20.5 | 1.38 | d (6.3) | 4, 5 |

| 10 | 118.5 | 7.02 | d (8.8) | 7, 8, 9, 12, 13 |

Data sourced from McPhail et al. (2019) .

Comparison with Similar Compounds

Structural Comparison with Leptazolines B–D

This compound belongs to a family of four oxazolines (Leptazolines A–D) isolated from Leptolyngbya sp. . Key structural distinctions include:

- Chlorine Substitution : this compound uniquely features an aromatic chlorine atom at position 8, absent in Leptazolines B–D .

- Hydroxyl and Methyl Groups : All Leptazolines share an oxazoline core, but differ in substituent positions. For example, Leptazoline B lacks the aromatic chlorine and has distinct hydroxylation patterns .

Table 2. Structural and Bioactivity Comparison of Leptazolines A–D

| Compound | Chlorine Atom | GI₅₀ (PANC-1 Cells) | Other Bioactivities |

|---|---|---|---|

| This compound | Yes | >20 µM (Inactive) | None reported |

| Leptazoline B | No | 10 µM | Weak cytotoxicity |

| Leptazoline C | No | Not tested (NT) | NT |

| Leptazoline D | No | NT | NT |

Data compiled from Li et al. (2020) and McPhail et al. (2019)

Bioactivity and Structure-Activity Relationships (SAR)

- Leptazoline B : Despite lacking the aromatic chlorine, it exhibits modest cytotoxicity against pancreatic cancer cells (PANC-1, GI₅₀ = 10 µM) . This suggests that chlorine substitution in this compound may sterically hinder interactions with cellular targets.

- Role of Chlorine : The absence of activity in this compound highlights a counterintuitive SAR, as halogens typically enhance bioactivity via lipophilicity or target binding. This may arise from unfavorable electronic or steric effects in the aromatic region .

Computational Challenges in Structural Elucidation

Density functional theory (DFT) calculations used to determine relative configurations yielded inconsistent results across operating systems (e.g., Windows, macOS, Ubuntu) due to file-sorting discrepancies in the "Willoughby-Hoye" NMR prediction script .

Broader Context: Comparison with Other Cyanobacterial Metabolites

While Leptazolines are non-toxic oxazolines, other Leptolyngbya-derived compounds, such as saxitoxin (neurotoxic) and microcystin-LR (hepatotoxic), exhibit severe toxicity . For example:

Q & A

Q. What experimental methodologies are recommended for the initial identification and characterization of Leptazoline A in natural product extracts?

Methodological Answer: Initial characterization should combine chromatographic separation (e.g., HPLC-MS) with spectroscopic techniques (NMR, IR) for structural elucidation. Validate purity using validated protocols per ISO guidelines, including mass accuracy (<2 ppm) and spectral matching against reference libraries. For reproducibility, document extraction solvents (e.g., methanol:water gradients) and column specifications (C18, 5 μm particle size) .

Q. How can researchers design isolation protocols to optimize this compound yield while minimizing degradation?

Methodological Answer: Employ a factorial design to test variables like solvent polarity, temperature, and extraction time. Monitor degradation via stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions). Use response surface methodology (RSM) to model optimal conditions, ensuring yield and stability are quantified via LC-UV/HRMS .

Q. What analytical validation criteria are critical for ensuring the reliability of this compound quantification in complex matrices?

Methodological Answer: Follow ISO/IEC 17025 guidelines for method validation. Key parameters include:

- Linearity (R² ≥0.99 over a 5-point calibration curve).

- Accuracy (spiked recovery 90–110%).

- Precision (intra-day/inter-day CV <5%).

- LOD/LOQ (signal-to-noise ratios ≥3 and ≥10, respectively).

Include matrix-matched calibration to account for interference in biological samples .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s reported bioactivity across in vitro and in vivo models?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, model organisms). Perform meta-regression to assess heterogeneity. Validate discrepancies via head-to-head experiments under standardized conditions (e.g., identical cell lines, serum-free media) and publish raw datasets for transparency .

Q. What computational strategies are effective for predicting this compound’s molecular targets and mechanistic pathways?

Methodological Answer: Use molecular docking (AutoDock Vina) with ensemble receptor structures to account for protein flexibility. Validate predictions via molecular dynamics simulations (100 ns trajectories, AMBER force field). Cross-reference with transcriptomic data (RNA-seq) to identify differentially expressed genes in treated vs. control models .

Q. How can researchers design studies to investigate this compound’s synergistic effects with existing therapeutics while avoiding cytotoxicity?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method. Test dose matrices (e.g., 4x4) in high-throughput assays (e.g., CellTiter-Glo). Use Bliss independence or Loewe additivity models to classify synergy. Include isobolograms to visualize interactions. Prioritize compounds with CI <0.9 and selectivity indices >10 .

Q. What experimental frameworks are recommended to resolve conflicting data on this compound’s long-term stability in formulation studies?

Methodological Answer: Adopt ICH Q1A guidelines for accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation products via LC-QTOF-MS and quantify using a validated stability-indicating method. Compare Arrhenius model predictions with real-time data to validate shelf-life extrapolations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.